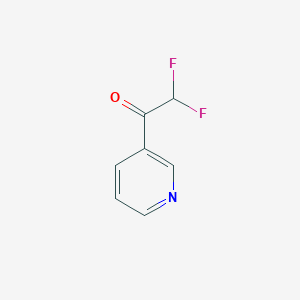
2,2-Difluoro-1-(pyridin-3-yl)ethanone
Overview
Description
2,2-Difluoro-1-(pyridin-3-yl)ethanone, also known as DFPE, is a fluorinated ketone compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a colorless liquid that has a molecular weight of 165.14 g/mol and a boiling point of 137-138°C.
Mechanism Of Action
The mechanism of action of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to inhibit the activity of enzymes such as pyruvate kinase, lactate dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase, which are involved in glycolysis, a metabolic pathway that is essential for the survival of cancer cells.
Biochemical And Physiological Effects
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability.
Future Directions
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several potential future directions in scientific research. One of the most promising areas is in the development of new anticancer agents. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to exhibit potent antitumor activity against various cancer cell lines, and further studies may lead to the development of new cancer drugs. 2,2-Difluoro-1-(pyridin-3-yl)ethanone also has potential applications in the development of new antibiotics, anti-inflammatory agents, and antioxidants.
In conclusion, 2,2-Difluoro-1-(pyridin-3-yl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit potent antitumor and antimicrobial activity. Further research may lead to the development of new drugs and treatments for various diseases.
Scientific Research Applications
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
155557-13-4 |
|---|---|
Product Name |
2,2-Difluoro-1-(pyridin-3-yl)ethanone |
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2,2-difluoro-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H |
InChI Key |
PUSQVQKJVMWEAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(F)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(F)F |
synonyms |
Ethanone, 2,2-difluoro-1-(3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Benzo[def]carbazole](/img/structure/B125713.png)
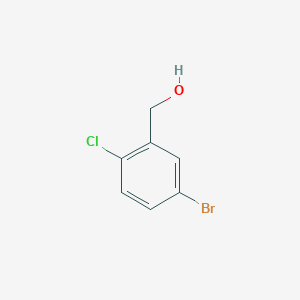
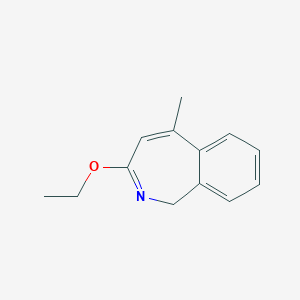
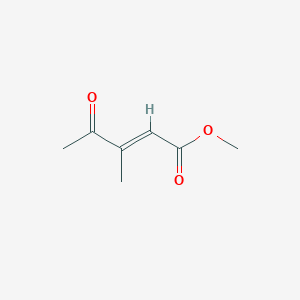
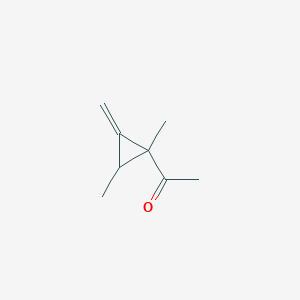
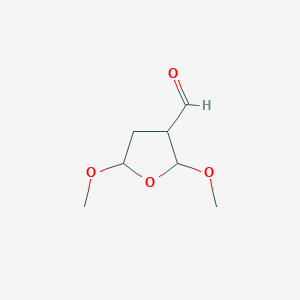
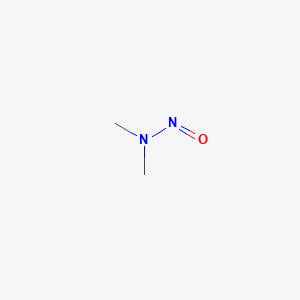
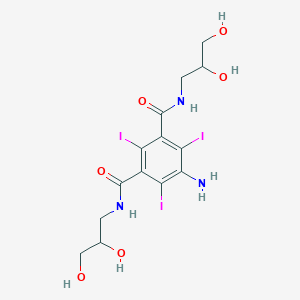
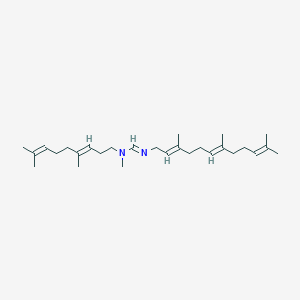
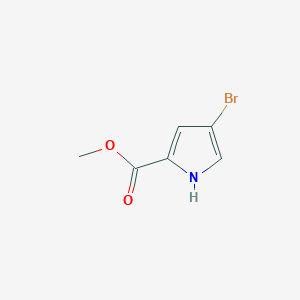
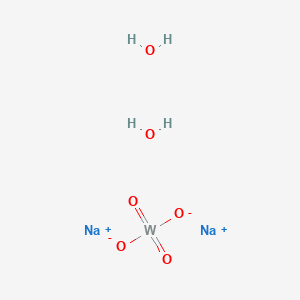
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)